4-ブロモ-8-メチルキノリン

概要

説明

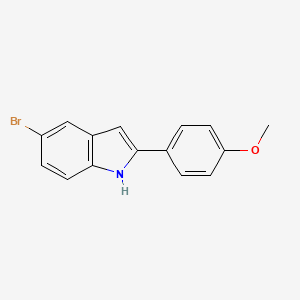

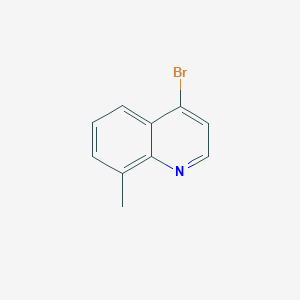

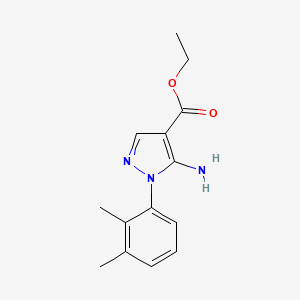

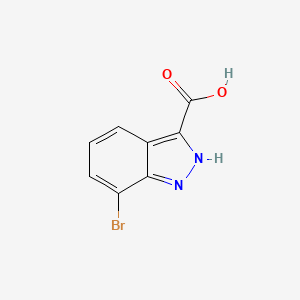

4-Bromo-8-methylquinoline is a heterocyclic organic compound with the molecular formula C10H8BrN . It is a derivative of quinoline, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of 4-Bromo-8-methylquinoline can be achieved through various methods such as the Vilsmeier-Haack reaction, Friedlander synthesis, and the Skraup reaction. These methods involve the condensation of a substituted aniline with a carbonyl compound followed by cyclization to form the quinoline ring.Molecular Structure Analysis

The molecular structure of 4-Bromo-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 222.08 .Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Bromo-8-methylquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

4-Bromo-8-methylquinoline is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is soluble in water .科学的研究の応用

医薬品化学: バイオ活性化合物の合成

4-ブロモ-8-メチルキノリンは、医薬品化学において、さまざまなバイオ活性化合物の合成に不可欠な構造骨格として役立ちます。 その構造は官能基化が可能であり、潜在的な治療効果を持つ多様な分子の創出を可能にします .

有機合成: ヘテロ環のビルディングブロック

有機合成において、4-ブロモ-8-メチルキノリンは、複雑なヘテロ環を構築するためのビルディングブロックとして使用されます。 これらのヘテロ環は、天然物や医薬品によく見られるため、この化合物は合成有機化学者にとって貴重なものです.

材料科学: 蛍光プローブ

この化合物の蛍光特性は、材料科学においてプローブとして使用するための優れた候補となっています。 生体分子にタグ付けすることで、さまざまな材料マトリックス内のこれらの分子の可視化と追跡が可能になります.

医薬品研究: 創薬

4-ブロモ-8-メチルキノリンの創薬における汎用性は注目に値します。 この化合物は、さまざまな誘導体を生成するために修飾することができ、それらを薬理活性についてスクリーニングすることで、新薬の発見に役立ちます .

分析化学: クロマトグラフィー分析

4-ブロモ-8-メチルキノリンは、その独特の化学的性質により、分析化学において、複雑な混合物の分離および分析に役立つクロマトグラフィー法に使用できます .

環境科学: センシングおよび検出

環境科学の研究者は、4-ブロモ-8-メチルキノリンをセンシングおよび検出アプリケーションに使用しています。 この化合物は、さまざまな環境汚染物質と相互作用する能力があるため、新しいセンサーを開発するための候補となります .

ケミカルバイオロジー: 生物学的経路の研究

ケミカルバイオロジーでは、4-ブロモ-8-メチルキノリンは生物学的経路の研究に用いられています。 この化合物を生体分子に組み込むことで、科学者は分子レベルで疾患のメカニズムを調査できます .

ナノテクノロジー: ナノマテリアルの製造

最後に、ナノテクノロジー分野では、4-ブロモ-8-メチルキノリンはナノマテリアルの製造に使用できます。 その特性は、エレクトロニクスや医療分野で潜在的な用途を持つ、新しいナノスケールデバイスの開発を促進します .

Safety and Hazards

作用機序

- Quinolines, in general, have been investigated for their interactions with various proteins, enzymes, and receptors. These interactions can influence cellular processes, signaling pathways, and disease states .

- Further studies are needed to elucidate the specific interactions and downstream effects of 4-Bromo-8-methylquinoline .

- Detailed pharmacokinetic studies are necessary to understand these properties for 4-Bromo-8-methylquinoline .

Target of Action

- likely interacts with specific molecular targets within cells. However, precise information about its primary targets remains limited in the available literature.

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

- How well the compound is absorbed after administration (e.g., oral, intravenous, or topical). Its distribution within tissues and organs. Enzymatic breakdown (e.g., via cytochrome P450 enzymes) and formation of metabolites. Elimination from the body (renal, hepatic, or other routes). The fraction of the administered dose that reaches systemic circulation.

Result of Action

Action Environment

Scientists continue to explore its potential therapeutic applications and safety profiles . 🌟

生化学分析

Biochemical Properties

4-Bromo-8-methylquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The inhibition of these enzymes by 4-Bromo-8-methylquinoline can lead to altered metabolic pathways and potential drug-drug interactions.

Cellular Effects

4-Bromo-8-methylquinoline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, 4-Bromo-8-methylquinoline can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of 4-Bromo-8-methylquinoline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in decreased metabolism of substrates that are normally processed by these enzymes. Furthermore, 4-Bromo-8-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-8-methylquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-8-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 4-Bromo-8-methylquinoline has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 4-Bromo-8-methylquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, 4-Bromo-8-methylquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications.

Metabolic Pathways

4-Bromo-8-methylquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo hydroxylation and other phase I metabolic reactions, leading to the formation of various metabolites. These metabolites can further participate in phase II reactions, such as conjugation with glucuronic acid or sulfate, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of 4-Bromo-8-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . This distribution pattern suggests that 4-Bromo-8-methylquinoline can exert its effects on both peripheral and central tissues. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially influencing its pharmacokinetics and pharmacodynamics .

Subcellular Localization

4-Bromo-8-methylquinoline exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s localization to these organelles is likely facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

特性

IUPAC Name |

4-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGLXERCZWXTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653676 | |

| Record name | 4-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-68-0 | |

| Record name | 4-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)